- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitorsBioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290,
Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)
865534-12-9 structure
myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
865534-12-9
C13H14O6
266.246664524078
5597187
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Properties
Names and Identifiers
-
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol
- myo-Inositol 1,3,5-orthobenzoate
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)
-
- WOBHRXCFLKNURW-VNOUZBAXSA-N
- 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?
- C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar
Reference
- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogueOrganic & Biomolecular Chemistry, 2016, 14(24), 5559-5562,
Synthetic Circuit 3
Reaction Conditions
1.1S:DMSO
Reference
- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphitesBioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861,
Synthetic Circuit 4
Reaction Conditions
1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar
1.2R:NaHCO3, S:H2O
1.2R:NaHCO3, S:H2O
Reference
- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groupsRSC Advances, 2013, 3(20), 7321-7329,
Synthetic Circuit 5
Reaction Conditions
1.1R:D-Camphorsulfonic acid, S:DMSO
Reference
- Synthesis of Unsymmetric Diphospho-Inositol PolyphosphatesAngewandte Chemie, 2013, 52(27), 6912-6916,
Synthetic Circuit 6
Reaction Conditions
1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled
1.2R:Et3N, rt
1.2R:Et3N, rt
Reference
- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic UtilityJournal of Organic Chemistry, 2013, 78(6), 2275-2288,
Synthetic Circuit 7
Reaction Conditions
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Reference
- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphateTetrahedron, 2012, 68(47), 9769-9776,
Synthetic Circuit 8
Reaction Conditions
1.130 min, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
Reference
- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoestersEuropean Journal of Organic Chemistry, 2007, (7), 1153-1159,
Synthetic Circuit 9
Reaction Conditions
1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Reference
- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoateTetrahedron Letters, 2007, 48(11), 1923-1926,
Synthetic Circuit 10
Reaction Conditions
1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar
Reference
- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5Chemical Communications (Cambridge, 2006, (28), 2989-2991,
Synthetic Circuit 11
Reaction Conditions
1.1C:D-Camphorsulfonic acid, S:DMF, 140°C
1.2R:Et3N, neutralized; cooled
1.2R:Et3N, neutralized; cooled
Reference
- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogsTetrahedron: Asymmetry, 2006, 17(2), 171-174,
Synthetic Circuit 12
Reaction Conditions
Reference
- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-OrthobenzoateCrystal Growth & Design, 2005, 5(5), 1977-1982,
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials
- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane
- Trimethyl orthobenzoate
- i-Inositol
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Related Literature
-
Kaizhong Li,Qiuhong Lin New J. Chem., 2020,44, 5293-5302
-
Xavier Salvatella,Mark W. Peczuh,Margarida Gair\u00ed,Rishi K. Jain,Jorge S\u00e1nchez-Quesada,Javier de Mendoza,Andrew D. Hamilton,Ernest Giralt Chem. Commun., 2000, 1399-1400
-
Selwyn Hanselman,Ian T. McCrum,Marcel J. Rost,Marc T. M. Koper Phys. Chem. Chem. Phys., 2020,22, 10634-10640
-
Kensaku Hirose RSC Adv., 2016,6, 41011-41014
-
Shon Gangai,Rushil Fernandes,Krishna Mhaske RSC Adv., 2024,14, 1239-1249
-
Pablo Rodríguez-González,Jorge Ruiz Encinar,J. Ignacio García Alonso,Alfredo Sanz-Medel J. Anal. At. Spectrom., 2004,19, 685-691
-
Yaohan Liu,Mingyue Li,Wei Dong,Fang Yang,Laigui Wang,Shaobin Yang Phys. Chem. Chem. Phys., 2021,23, 21817-21824
-
Kanyaporn Adpakpang,Seung Mi Oh,Boyeon Park,Seong-Ju Hwang Inorg. Chem. Front., 2017,4, 521-529
-
Krishnanjan Pramanik,Sangkha Borah,P. Padma Kumar Phys. Chem. Chem. Phys., 2020,22, 22796-22804
-
10. Contents list
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